4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1427379-67-6
VCID: VC2941423
InChI: InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2
SMILES: C1CC1C2=C(N=CO2)CCl
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

CAS No.: 1427379-67-6

Cat. No.: VC2941423

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole - 1427379-67-6

Specification

CAS No. 1427379-67-6
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole
Standard InChI InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2
Standard InChI Key JBTLCPQMWCOCBK-UHFFFAOYSA-N
SMILES C1CC1C2=C(N=CO2)CCl
Canonical SMILES C1CC1C2=C(N=CO2)CCl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—forms the structural backbone. Key substituents include:

  • Chloromethyl group (-CH2_2Cl) at position 4, enabling nucleophilic substitution reactions.

  • Cyclopropyl group at position 5, introducing steric constraints and enhancing metabolic stability.

The IUPAC name, 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole, reflects these substituents’ positions. Computational models (e.g., PubChem CID 71683236) confirm its planar geometry, with bond angles and lengths consistent with oxazole derivatives .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC7H8ClNO\text{C}_7\text{H}_8\text{ClNO}
Molecular Weight157.60 g/mol
CAS Number1427379-67-6
SMILES NotationC1CC1C2=C(N=CO2)CCl

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves cyclization of β-hydroxy amides or nitrile oxides under controlled conditions:

  • Cyclopropyl Group Introduction: Cyclopropanation of allylic precursors using Simmons-Smith reagents.

  • Oxazole Ring Formation: Cyclization of β-chloroamides with formamide derivatives at 80–100°C.

  • Chloromethylation: Electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl2_2.

Yield optimization relies on temperature modulation (60–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd/C).

Industrial Production

Continuous flow reactors enhance scalability and purity (>95%) by maintaining precise temperature and pressure profiles. A 2024 VulcanChem report highlighted throughput rates of 50–100 kg/month using microreactor technology.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, azides):

R-NH2+Cl-CH2-OxazoleR-NH-CH2-Oxazole+HCl\text{R-NH}_2 + \text{Cl-CH}_2\text{-Oxazole} \rightarrow \text{R-NH-CH}_2\text{-Oxazole} + \text{HCl}

This reactivity underpins its utility in synthesizing sulfonamide derivatives, such as anticancer agents .

Electrophilic Aromatic Substitution

The oxazole ring’s electron-deficient nature facilitates electrophilic attacks at position 2. Halogenation (e.g., bromination) proceeds efficiently with Br2/FeBr3\text{Br}_2/\text{FeBr}_3, yielding 2-bromo derivatives for cross-coupling reactions.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 under acidic conditions generates carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the oxazole ring, forming dihydrooxazoles.

Biological Activity and Mechanisms

Anticancer Properties

In NCI-60 screenings, derivatives of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole exhibited nanomolar GI50_{50} values against leukemia cell lines (e.g., MOLT-4, SR) . Key findings include:

  • Compound 16: A sulfonamide derivative with 4-chloro and 3-trifluoromethyl groups showed an average GI50_{50} of 0.655 μM, highlighting the chloromethyl group’s role in tubulin binding .

  • Mechanism: Disruption of microtubule polymerization via colchicine-site interactions, inducing mitotic arrest .

Table 2: Anticancer Activity of Select Derivatives

CompoundTarget Cell LineGI50_{50} (nM)LC50_{50} (μM)Source
16Leukemia (MOLT-4)48.8>100
44Leukemia (SR)44.7>100

Comparative Analysis with Structural Analogues

Positional Isomerism: 2- vs. 4-Chloromethyl

  • 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3) exhibits reduced tubulin affinity due to steric hindrance at position 2, underscoring the 4-position’s superiority in drug design .

Isoxazole Derivatives

Compounds like 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole (CAS 1268245-50-6) demonstrate enhanced lipophilicity but lower aqueous solubility, limiting bioavailability .

Applications in Medicinal Chemistry

Pharmacokinetic Optimization

The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced by 72% oral bioavailability in murine models .

Prodrug Development

Chloromethyl derivatives serve as prodrugs, releasing active agents (e.g., alkylating agents) in vivo via hydrolysis.

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